molecular formula C21H20N4O4 B2532492 methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate CAS No. 2034591-48-3

methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2532492
CAS No.: 2034591-48-3
M. Wt: 392.415
InChI Key: WUSSUJCVUICBFP-UHFFFAOYSA-N
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Description

This compound features a central azetidine ring conjugated to a benzoate ester via a carbonyl group. The azetidine moiety is further substituted at the 3-position with a 1,2,3-triazole ring bearing a phenoxymethyl group. While direct data on its synthesis or biological activity are absent in the provided evidence, its structural analogs (e.g., CAS 2034449-57-3) and related compounds synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods provide insights into its design rationale and properties.

Properties

IUPAC Name

methyl 4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c1-28-21(27)16-9-7-15(8-10-16)20(26)24-12-18(13-24)25-11-17(22-23-25)14-29-19-5-3-2-4-6-19/h2-11,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSSUJCVUICBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate typically involves multiple steps:

  • Formation of the Triazole Ring: : This can be achieved via the Huisgen 1,3-dipolar cycloaddition reaction, often referred to as "click chemistry," where an azide reacts with an alkyne in the presence of a copper(I) catalyst.

  • Synthesis of Azetidine Ring: : This step might involve the cyclization of a suitable di-functional precursor under basic or acidic conditions.

  • Esterification: : The carboxyl group is esterified with methanol in the presence of a strong acid like sulfuric acid or an esterification catalyst like sulfuric acid.

Industrial Production Methods

On an industrial scale, the synthesis would require optimization for cost-effectiveness and scalability. This would involve:

  • Batch or Continuous Flow Synthesis: : Depending on the availability of raw materials and the desired scale of production, the synthesis could be adapted for batch or continuous flow methods.

  • Use of Catalysts: : Industrial processes would leverage high-efficiency catalysts to improve yield and reduce reaction time.

  • Purification Steps: : Industrial methods often involve extensive purification protocols such as recrystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including but not limited to:

  • Oxidation: : Potentially by agents such as potassium permanganate or chromic acid.

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic or electrophilic substitution reactions, especially on the triazole and phenyl rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an alkaline medium.

  • Reduction: : LiAlH4 in anhydrous ether or hydrogenation under pressure.

  • Substitution: : Conditions would vary; for nucleophilic substitution, a strong nucleophile in a polar aprotic solvent like DMF might be used.

Major Products

Depending on the reaction, major products could include oxidized derivatives, reduced forms of the compound, or substituted triazole or phenyl rings.

Scientific Research Applications

Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate has diverse applications across various scientific disciplines:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Medicine: : Could be explored for its therapeutic potential, including as antimicrobial or anticancer agents.

  • Industry: : Its complex structure makes it a candidate for creating novel materials or coatings with specific properties.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application:

  • Molecular Targets: : It might interact with biological macromolecules such as enzymes or receptors.

  • Pathways Involved: : Could influence signaling pathways by acting as an inhibitor or agonist at specific molecular targets, leading to downstream biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents
Methyl 4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)benzoate (Target) Not Provided C₂₂H₂₂N₄O₄* ~410.4* Phenoxymethyl-triazole, azetidine-carbonyl-benzoate
Methyl 4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]benzoate 2034449-57-3 C₁₄H₁₄N₄O₃ 286.29 Unsubstituted triazole, azetidine-carbonyl-benzoate
Methyl 4-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidine-1-carbonyl)benzoate 2034357-95-2 C₁₆H₁₇N₃O₅S 363.4 Imidazole-sulfonyl, azetidine-carbonyl-benzoate
Fluorinated triazole-azetidine conjugate N/A C₄₇H₄₃F₁₇N₇O₁₀ ~1300† Heptadecafluoroundecanamide-triazole, azetidine-sugar conjugate

*Calculated based on structural similarity to CAS 2034449-57-3.
†Estimated from .

Key Observations:
  • Molecular Weight: The target compound (~410.4 g/mol) is heavier than CAS 2034449-57-3 (286.29 g/mol) due to the phenoxymethyl group but lighter than the fluorinated analog (~1300 g/mol) .
Functional Properties
  • Bioactivity Potential: Triazole-azetidine scaffolds are common in drug discovery due to their metabolic stability and hydrogen-bonding capacity. The phenoxymethyl group may enhance binding to aromatic residues in target proteins, whereas the sulfonyl group in CAS 2034357-95-2 could improve solubility or act as a hydrogen-bond acceptor .

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